1,3-Diacetin-d5
CAS No.:
Cat. No.: VC0202564
Molecular Formula: C₇H₇D₅O₅
Molecular Weight: 181.2
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₇H₇D₅O₅ |
|---|---|
| Molecular Weight | 181.2 |
Introduction
Chemical Structure and Properties
Molecular Identity
1,3-Diacetin-d5 belongs to the family of acetins, which are esters of glycerol. The molecular formula of 1,3-Diacetin-d5 is C7H7D5O5, indicating the presence of seven carbon atoms, seven hydrogen atoms, five deuterium atoms, and five oxygen atoms. The molecular weight of this compound is 181.2 g/mol, which is slightly higher than its non-deuterated analogue due to the replacement of hydrogen atoms with deuterium.
Structural Characteristics
The basic structure of 1,3-Diacetin-d5 consists of a glycerol backbone with acetate groups at the 1 and 3 positions. What distinguishes this compound is the incorporation of five deuterium atoms (heavy hydrogen isotopes) at specific positions within the molecule. This isotopic labeling creates a compound that behaves chemically similar to regular 1,3-Diacetin but can be distinctly identified through analytical techniques such as mass spectrometry .
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 1,3-Diacetin-d5
| Property | Value |
|---|---|
| Molecular Formula | C7H7D5O5 |
| Molecular Weight | 181.2 g/mol |
| Physical State | Liquid at room temperature |
| Solubility | Soluble in organic solvents |
| Intended Use | Research purposes only |
| Stability | Stable under standard conditions |
| Chemical Classification | Deuterated glycerol diester |
The compound exhibits stability under normal laboratory conditions and is primarily used for research applications rather than human or veterinary purposes. Like other acetins, it likely possesses similar chemical properties to its non-deuterated counterpart, including solubility in organic solvents and relative stability.
Relationship to Other Acetins
The Acetin Family
1,3-Diacetin-d5 is part of the larger family of acetin compounds, which are esters of glycerol with acetic acid. This family includes monoacetins (with one acetate group), diacetins (with two acetate groups), and triacetin (with three acetate groups) . Understanding the relationship between these compounds provides context for the role and applications of 1,3-Diacetin-d5.
Comparison with Triacetin and Other Derivatives
Triacetin, also known as glyceryl triacetate, serves as the parent compound from which 1,3-Diacetin and subsequently 1,3-Diacetin-d5 can be derived. Triacetin is widely used as a food additive and has applications in cosmetics, pharmaceuticals, and as a plasticizer . The acetylation of glycerol with an acetate donor consists of three consecutive reactions, leading to the formation of monoacetin, diacetin, and finally triacetin .
The synthesis pathway typically involves the following steps:
-
Glycerol + Acetate donor → Monoacetin
-
Monoacetin + Acetate donor → Diacetin
-
Diacetin + Acetate donor → Triacetin
In the case of 1,3-Diacetin, the acetate groups are specifically positioned at the 1 and 3 carbon atoms of the glycerol backbone. 1,3-Diacetin-d5 maintains this positioning while incorporating deuterium atoms at specific locations .
Synthesis and Production Methods
General Acetin Synthesis
The synthesis of acetins, including 1,3-Diacetin, typically follows established chemical pathways. The reaction mechanism of acetylation depends on the type of catalyst (Brønsted or Lewis acid) used and the nature of co-reactants such as acetic acid or acetic anhydride .
When acetic acid serves as the co-reactant, the reaction generally proceeds through three consecutive steps:
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Protonation of the carbonyl group of acetic acid by a strong acid catalyst
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Nucleophilic attack by the hydroxyl group of glycerol on the resulting acylium ion
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Loss of a water molecule to form monoacetin, which can further react to form diacetin and triacetin
Enzymatic Approaches
Recent research has shown that enzymatic methods can be employed for the regioselective synthesis of acetins. For instance, lipases such as Candida antarctica lipase B immobilized on octyl-agarose support (CALB-OC) have been used to hydrolyze triacetin to 1,2-diacetin with high regioselectivity . Similar approaches might potentially be adapted for the production of 1,3-Diacetin and its deuterated derivative, although this would require careful control of reaction conditions to ensure the desired regioselectivity.
Analytical Applications
Mass Spectrometry Applications
Deuterated compounds like 1,3-Diacetin-d5 are invaluable in mass spectrometry experiments. The incorporation of deuterium atoms increases the molecular weight by approximately 1 atomic mass unit per deuterium atom, allowing these compounds to serve as internal standards. When analyzing samples containing regular 1,3-Diacetin, the deuterated analogue can be added in known quantities to provide a reference point for quantification.
This application is particularly important in fields such as metabolomics, pharmacokinetics, and environmental analysis, where precise quantification of compounds is essential. The deuterated compound co-elutes with its non-deuterated counterpart during chromatographic separation but can be distinguished by mass spectrometry due to the mass difference.
Metabolic Tracing Studies
Deuterated compounds are frequently employed in metabolic tracing studies to track the fate of specific molecules through biological systems. By incorporating 1,3-Diacetin-d5 into experimental protocols, researchers can monitor the metabolism, distribution, and excretion of 1,3-Diacetin in biological systems with high precision . The deuterium labels act as tracers that can be followed through various metabolic transformations.
Future Research Directions
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